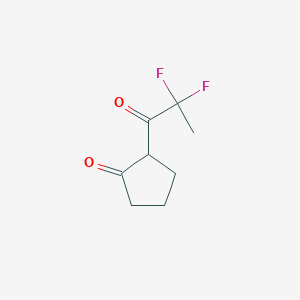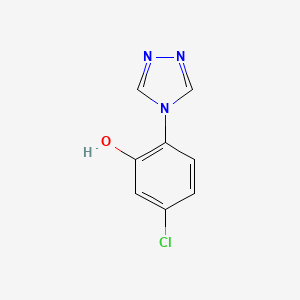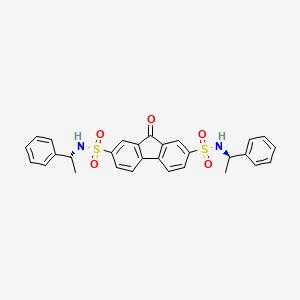
9-Oxo-N2,N7-bis((R)-1-phenylethyl)-9H-fluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorene core, sulfonamide groups, and phenylethyl substituents, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the fluorene core: This step involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of sulfonamide groups: Sulfonation of the fluorene core is achieved using sulfonating agents such as chlorosulfonic acid or sulfur trioxide.
Attachment of phenylethyl groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines under appropriate conditions.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups, depending on the reagents used.
科学研究应用
9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, while the phenylethyl groups enhance binding affinity through hydrophobic interactions. This compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 9-Oxo-N2,N7-bis(®-1-phenylethyl)-9H-fluorene-2,7-disulfonamide stands out due to its unique combination of structural features, such as the fluorene core and dual sulfonamide groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C29H26N2O5S2 |
|---|---|
分子量 |
546.7 g/mol |
IUPAC 名称 |
9-oxo-2-N,7-N-bis[(1R)-1-phenylethyl]fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H26N2O5S2/c1-19(21-9-5-3-6-10-21)30-37(33,34)23-13-15-25-26-16-14-24(18-28(26)29(32)27(25)17-23)38(35,36)31-20(2)22-11-7-4-8-12-22/h3-20,30-31H,1-2H3/t19-,20-/m1/s1 |
InChI 键 |
TXZNNPZWNKZMND-WOJBJXKFSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N[C@H](C)C5=CC=CC=C5 |
规范 SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC(C)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
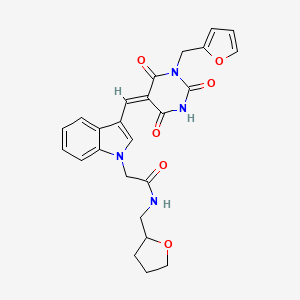
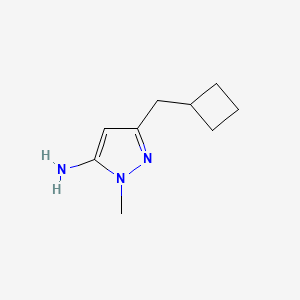
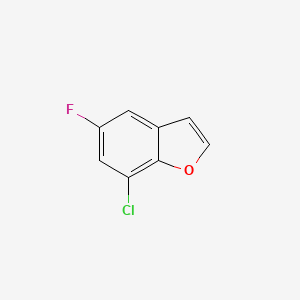

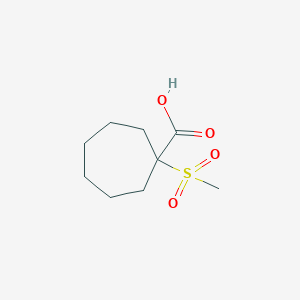

![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)

